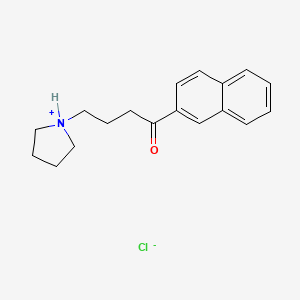
4-(Pyrrolidinyl)-2'-butyronaphthone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride is a synthetic organic compound that features a pyrrolidine ring attached to a naphthone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the decarboxylative coupling reaction of proline with aldehydes and other reagents.
Attachment to the Naphthone Structure: The pyrrolidine ring is then attached to the naphthone structure through a series of reactions, which may include Friedel-Crafts acylation and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function . This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Naphthone Derivatives: Compounds with a naphthone structure that exhibit diverse chemical reactivity and biological properties.
Uniqueness
4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride is unique due to its combined structure of a pyrrolidine ring and a naphthone moiety, which imparts distinct chemical and biological properties . This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
59921-88-9 |
|---|---|
Molekularformel |
C18H22ClNO |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
1-naphthalen-2-yl-4-pyrrolidin-1-ium-1-ylbutan-1-one;chloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(8-5-13-19-11-3-4-12-19)17-10-9-15-6-1-2-7-16(15)14-17;/h1-2,6-7,9-10,14H,3-5,8,11-13H2;1H |
InChI-Schlüssel |
FGCVYZATVSLZLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH+](C1)CCCC(=O)C2=CC3=CC=CC=C3C=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















